molecular formula C10H9ClO3 B2541177 (Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid CAS No. 1899087-82-1

(Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid

Cat. No.: B2541177
CAS No.: 1899087-82-1
M. Wt: 212.63
InChI Key: QIQHVWQHMBLRDK-UHFFFAOYSA-N
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Description

(Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The 3-chlorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine, resulting in the formation of (Z)-4-(3-Chlorophenyl)-2-butenoic acid.

    Hydroxylation: The (Z)-4-(3-Chlorophenyl)-2-butenoic acid is then hydroxylated using a suitable oxidizing agent like hydrogen peroxide or a peracid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond in the butenoic acid moiety can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products

    Oxidation: (Z)-4-(3-Chlorophenyl)-2-oxobut-2-enoic acid.

    Reduction: (Z)-4-(3-Chlorophenyl)-2-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chlorophenyl groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(3-Bromophenyl)-2-hydroxybut-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.

    (Z)-4-(3-Methylphenyl)-2-hydroxybut-2-enoic acid: Similar structure but with a methyl group instead of chlorine.

    (Z)-4-(3-Nitrophenyl)-2-hydroxybut-2-enoic acid: Similar structure but with a nitro group instead of chlorine.

Uniqueness

(Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorophenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(Z)-4-(3-chlorophenyl)-2-hydroxybut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,5-6,12H,4H2,(H,13,14)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHVWQHMBLRDK-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC=C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C/C=C(/C(=O)O)\O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899087-82-1
Record name 4-(3-chlorophenyl)-2-hydroxybut-2-enoic acid
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